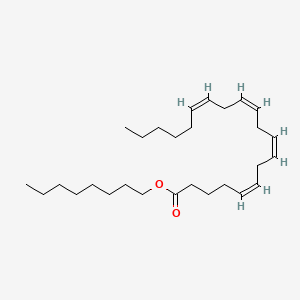
Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride is a synthetic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of a dimethylamino group and a phenyl group attached to the indole ring, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the annelation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . One common method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of a catalyst, followed by cyclization to form the indole nucleus .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale batch or continuous flow reactors to ensure high yield and purity. The use of environmentally benign solvents, such as water, has been explored to promote sustainable and green chemistry practices . Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is utilized in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity . The dimethylamino group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-1H-indole-1-propylamine
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
- 1-DIMETHYLAMINO-2-PROPYL P-TOLUATE HYDROCHLORIDE
Uniqueness
Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and phenyl groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
57647-14-0 |
|---|---|
Formule moléculaire |
C20H26ClN3 |
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
dimethyl-[3-[methyl-(3-phenylindol-1-yl)amino]propyl]azanium;chloride |
InChI |
InChI=1S/C20H25N3.ClH/c1-21(2)14-9-15-22(3)23-16-19(17-10-5-4-6-11-17)18-12-7-8-13-20(18)23;/h4-8,10-13,16H,9,14-15H2,1-3H3;1H |
Clé InChI |
ZMAKYEYGELJIEH-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



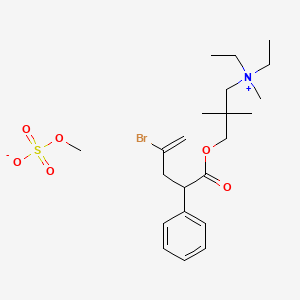
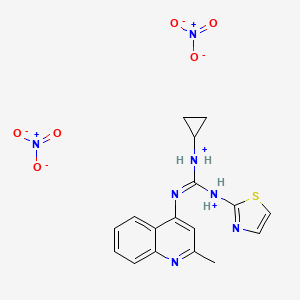
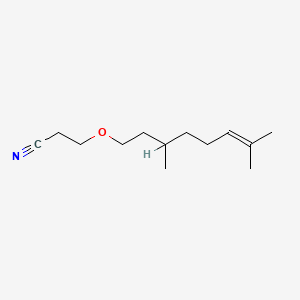

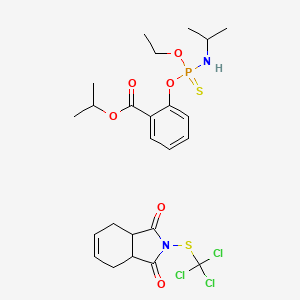
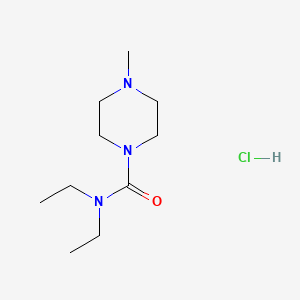
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)

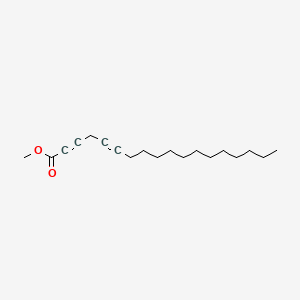

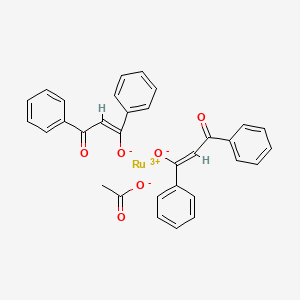
![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
